molecular formula C3H3ClO3 B1361073 4-Chloro-1,3-dioxolan-2-one CAS No. 3967-54-2

4-Chloro-1,3-dioxolan-2-one

Cat. No.: B1361073
CAS No.: 3967-54-2
M. Wt: 122.51 g/mol
InChI Key: OYOKPDLAMOMTEE-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dioxolan-2-one is an organic compound with the molecular formula C3H3ClO3. It is also known by other names such as chloroethylene carbonate and cyclic chloroethylene carbonate . This compound is characterized by a cyclic carbonate structure with a chlorine atom attached to one of the carbon atoms in the ring.

Mechanism of Action

Target of Action

4-Chloro-1,3-dioxolan-2-one is a chemical compound with the formula C3H3ClO3 It’s known to be used as an organic synthesis intermediate .

Mode of Action

It’s known that it can react with potassium fluoride under severe conditions to yield 4-fluoro-1,3-dioxolan-2-one .

Pharmacokinetics

It has a molecular weight of 122.51 , a boiling point of 121-123°C at 18mm Hg, and a density of 1.504 g/mL at 25°C . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It’s known to be used as an organic synthesis intermediate

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound reacts with potassium fluoride under severe conditions . This suggests that the compound’s reactivity, and thus its action and efficacy, can be influenced by the presence of other chemicals in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1,3-dioxolan-2-one can be synthesized through the chlorination of 1,3-dioxolan-2-one derivatives. One common method involves the reaction of 1,3-dioxolan-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert organic solvent . The reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

4-chloro-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO3/c4-2-1-6-3(5)7-2/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOKPDLAMOMTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312786
Record name Chloroethylene carbonate
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Molecular Weight

122.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3967-54-2
Record name Chloroethylene carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3967-54-2
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Record name 4-Chloro-1,3-dioxolan-2-one
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Record name 3967-54-2
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Record name Chloroethylene carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,3-dioxolan-2-one
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Synthesis routes and methods

Procedure details

Monochloroethylene carbonate was prepared in the same manner as in (2) above. The prepared monochloroethylene carbonate (494 g) was dissolved in dibutyl carbonate (500 mL), and placed in a reaction vessel (2-liter volume). To the reaction vessel was dropwise added triethylamine (440 g) at 50° C. for 6 hours, for performing a reaction. The mixture was stirred further for 14 hours. The reaction mixture was cooled to room temperature, and triethylamine hydrochloride was filtered off and washed sufficiently with dibutyl carbonate. The filtrate (2,100 g) was placed at 30 mmHg to distill excessive triethylamine off, and then to collect 390 g of a vinylene carbonate distillate. The vinylene carbonate distillate was treated with silica gel and then subjected to fractional distillation at 30 mmHg to obtain 195 g of vinylene carbonate (b.p.: 73° C.) containing an extremely small amount of contaminant. The obtained vinylene carbonate was named “High purity vinylene carbonate”.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
494 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
440 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Chloro-1,3-dioxolan-2-one in the synthesis of Psoralen and Angelicin?

A: this compound acts as a reagent in the direct condensation reaction with umbelliferone (7-Hydroxycoumarin). This reaction yields both Psoralen and Angelicin. [, ]

Q2: What are the yields of Psoralen and Angelicin when using this compound in this synthesis method?

A: The research indicates that the direct condensation of umbelliferone with this compound results in a 15% yield of Psoralen and a 20% yield of Angelicin. [, ] This suggests that while the method is viable for synthesizing these compounds, it may not be the most efficient route due to the moderate yields.

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